molecular formula C9H10F2O B12952452 2-Fluoro-2-(3-fluorophenyl)propan-1-ol

2-Fluoro-2-(3-fluorophenyl)propan-1-ol

Cat. No.: B12952452
M. Wt: 172.17 g/mol
InChI Key: IAMLRLGJSRNXCA-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol typically involves the reaction of 3-fluorophenylpropan-1-one with a fluorinating agent. One common method is the reduction of 3-fluorophenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-fluorophenylpropan-1-one in the presence of a fluorinating catalyst. This method allows for the selective introduction of fluorine atoms while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

2-Fluoro-2-(3-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It is used in the design of fluorinated analogs of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s electronegativity can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-(4-fluorophenyl)propan-1-ol
  • 2-Fluoro-2-(2-fluorophenyl)propan-1-ol
  • 2-Fluoro-2-(3-chlorophenyl)propan-1-ol

Uniqueness

2-Fluoro-2-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the propanol backbone. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2-fluoro-2-(3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10F2O/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3

InChI Key

IAMLRLGJSRNXCA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)F)F

Origin of Product

United States

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